2-Ethylbenzimidazole
Overview
Description
2-Ethylbenzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fusion of benzene and imidazole rings. This compound is characterized by the presence of an ethyl group attached to the second position of the benzimidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Ethylbenzimidazole, a derivative of benzimidazole, primarily targets metal surfaces, acting as a corrosion inhibitor . It is particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .
Mode of Action
The compound interacts with its targets by adsorbing onto the metal surfaces, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This interaction results in a decrease in the rate of corrosion, protecting the metal from further damage .
Biochemical Pathways
They bind to a variety of therapeutic targets due to their special structural features and electron-rich environment .
Result of Action
The primary result of this compound’s action is the reduction of corrosion rates on metal surfaces . By forming a protective layer on the metal surface, it prevents further corrosion, thereby extending the lifespan of the metal and reducing maintenance needs .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as the presence of corrosive media. It has been found to be effective in both acidic and basic environments, as well as in salt solutions . .
Biochemical Analysis
Biochemical Properties
2-Ethylbenzimidazole has been found to interact with various biomolecules. It’s known for its role as a corrosion inhibitor, particularly in the context of metals like copper . This interaction involves the formation of a protective film on the metal surface, which is facilitated by the compound’s ability to act as a mixed type inhibitor .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a corrosion inhibitor. For instance, it has been shown to exert a stronger inhibitive effect on the cathodic reaction than on the anodic one
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the metal surface, where it forms a protective film that inhibits corrosion . This process is facilitated by the compound’s ability to act as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, its interaction and corrosion protection properties on copper in nitric acid at different temperatures have been studied .
Metabolic Pathways
As a derivative of benzimidazole, it may share some common pathways with other benzimidazole compounds
Transport and Distribution
It’s known that benzimidazole derivatives can form a protective film on metal surfaces, suggesting a potential for surface binding
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzimidazole can be achieved through several methods. One common approach involves the reaction of 1,2-diaminobenzene with ethyl carboxylic acids or their derivatives under acidic conditions. Another method involves the cyclization of N-ethyl-o-phenylenediamine with formic acid or its derivatives. These reactions typically require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts such as sulfuric acid or phosphoric acid are commonly used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzimidazole ring. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), Lewis acid catalysts (aluminum chloride, iron(III) chloride).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Ethylbenzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are studied for their potential as corrosion inhibitors for metals.
Biology: The compound is investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: this compound derivatives are explored for their potential as therapeutic agents, particularly in the treatment of parasitic infections and certain cancers.
Industry: It is used in the formulation of corrosion inhibitors, dyes, and pigments. Its ability to form stable complexes with metals makes it valuable in various industrial processes.
Comparison with Similar Compounds
2-Ethylbenzimidazole can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Similar in structure but with a methyl group instead of an ethyl group. It exhibits different physical and chemical properties due to the smaller size of the methyl group.
2-Propylbenzimidazole: Contains a propyl group, leading to increased steric hindrance and potentially different reactivity and solubility.
Benzimidazole: The parent compound without any alkyl substitution. It serves as a fundamental building block for various derivatives.
Uniqueness: The presence of the ethyl group in this compound imparts unique properties, such as altered solubility, reactivity, and biological activity compared to its methyl and propyl counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-ethyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCCOYAKYCWDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171664 | |
Record name | 2-Ethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-84-6 | |
Record name | 2-Ethylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1848-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001848846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Ethylbenzimidazole?
A1: this compound has the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques. These include:
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, ]
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. [, ]
Q3: Is this compound stable under various conditions?
A: While specific stability data for various conditions is not extensively covered in the provided abstracts, they do highlight the use of this compound in reactions involving high temperatures and acidic environments, suggesting a degree of stability under these conditions. [, , ]
Q4: What are the applications of this compound in material science?
A: this compound serves as a building block for the synthesis of coordination polymers, which have potential applications in various fields due to their structural diversity and properties. [, , ]
Q5: Does this compound exhibit catalytic properties?
A: While the provided research doesn't directly focus on the catalytic activity of this compound itself, its use as a ligand in metal complexes, such as porphyrinyloxovanadium(IV)benzimidazole complexes, suggests potential for catalytic applications. [] Further research is needed to fully understand its catalytic behavior.
Q6: Have computational methods been used to study this compound?
A: Yes, computational chemistry techniques, particularly density functional theory (DFT), have been employed to investigate the interaction of this compound and its derivatives with metal surfaces in the context of corrosion inhibition studies. [, ]
Q7: How does the structure of this compound influence its activity?
A: * Substitution at the 2-position: The presence of the ethyl group at the 2-position influences the compound's ability to form hydrogen bonds and coordinate with metal ions, impacting its interactions with biological targets and material properties. [, , , , ]* N-methylation: N-methylated derivatives of 2-styrylbenzimidazoles, synthesized from this compound, exhibit distinct spectral properties compared to their non-methylated counterparts. This modification can impact their potential applications as dyes and fluorescent probes. []
Q8: Does this compound exhibit any biological activity?
A: * Antibacterial activity: 1-(pyridine-3-methyl)-2-ethylbenzimidazole, a derivative of this compound, demonstrates varying degrees of antibacterial activity against different bacterial strains. It shows notable antifungal activity against Rhizoctonia solani Kuhn, Mycosphaerella sentina (Fr.) Schroeter, and Pyricularia oryzae Cav. []* Anti-inflammatory activity: Mannich base derivatives of this compound have shown potential anti-inflammatory activity. []* Effects on Molluscan Neurons: Research suggests that certain benzimidazole derivatives, potentially including this compound, may impact electrical activity in molluscan neurons. []
Q9: Are there any known interactions between this compound and biological systems?
A: Research indicates that the benzene ring in benzimidazole can hinder coordination with copper(II), suggesting a potential interaction between this compound and metal ions in biological systems. []
Q10: How is this compound typically analyzed and quantified?
A10: Analytical methods mentioned in the provided research include:
- Gas Chromatography/Mass Spectrometry (GC/MS): Used to separate and identify volatile compounds like this compound in complex mixtures, such as essential oils. []
- Electrochemical Techniques: Techniques like cyclic voltammetry are employed to study the electrochemical behavior of this compound and its metal complexes, particularly in the context of corrosion inhibition. [, , ]
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